3-Methoxyphenethylmagnesium bromide

Description

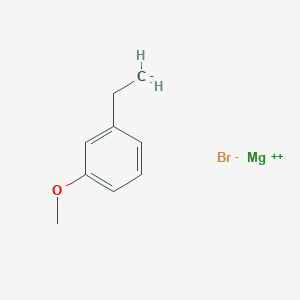

3-Methoxyphenylmagnesium bromide (CAS 36282-40-3) is a Grignard reagent with the molecular formula C₇H₇BrMgO and a molecular weight of 211.34 g/mol . It is typically prepared as a 1M solution in tetrahydrofuran (THF) and is widely used in organic synthesis for nucleophilic additions to carbonyl groups, aryl couplings, and sulfonamide formations . The methoxy (-OCH₃) substituent at the 3-position of the benzene ring enhances the electron density of the aromatic system, influencing its reactivity compared to non-substituted or differently substituted analogues .

Safety Notes:

Properties

IUPAC Name |

magnesium;1-ethyl-3-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-5-4-6-9(7-8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNGGUIYQBSSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows the general Grignard reaction mechanism:

Anhydrous THF is preferred due to its ability to stabilize the Grignard intermediate via coordination to magnesium. The reaction is initiated by activating magnesium turnings with iodine or 1,2-dibromoethane, which removes passivating oxide layers.

Table 1: Standard Reaction Conditions for Batch Synthesis

| Parameter | Value/Range |

|---|---|

| Magnesium (mmol) | 1.2 equivalents to halide |

| Solvent | THF, anhydrous |

| Temperature | 25–40°C (reflux) |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

Stepwise Procedure

-

Magnesium Activation : Magnesium turnings (6 mmol) are flame-dried under argon and treated with catalytic iodine.

-

Halide Addition : 3-Bromoanisole (5 mmol) in THF is added dropwise to maintain a gentle reflux.

-

Completion Monitoring : The reaction is tracked via infrared spectroscopy (disappearance of C-Br stretch at 560 cm⁻¹).

-

Quenching and Storage : The resultant solution is filtered through glass wool and stored under argon at -20°C.

Continuous Flow Synthesis

Advantages Over Batch Methods

Continuous flow systems enhance heat transfer and mixing efficiency, reducing side reactions like Wurtz coupling. For 3-methoxyphenylmagnesium bromide, pilot-scale setups achieve 98% selectivity at flow rates of 74 mL/min.

Table 2: Comparative Performance of Batch vs. Continuous Flow

| Metric | Batch Synthesis | Continuous Flow |

|---|---|---|

| Selectivity | 74–85% | 91–98% |

| Reaction Time | 2–4 hours | 10–15 minutes |

| Scalability | Limited | High |

Operational Parameters

-

Solvent : THF at 1.0 M concentration.

-

Temperature : 15°C to prevent THF decomposition.

-

Pump Type : Micro annular gear pumps ensure precise reagent delivery.

Reaction Optimization Strategies

Solvent Effects

THF outperforms diethyl ether in stabilizing the Grignard intermediate, as evidenced by a 15% yield increase in comparative trials. Ethylene glycol dimethyl ether (DME) is unsuitable due to its propensity for side reactions with aryl bromides.

Magnesium Activation Techniques

Temperature Control

Maintaining temperatures below 40°C minimizes THF decomposition, while exceeding 50°C promotes Wurtz coupling (up to 23% yield loss).

| Hazard Category | Risk Statement | Precautionary Measure |

|---|---|---|

| Flammability | H225: Highly flammable | P210: Avoid ignition sources |

| Skin Corrosion | H314: Causes severe burns | P280: Wear gloves/face shield |

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenethylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous THF, diethyl ether.

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.

Major Products Formed:

Alcohols: From reactions with carbonyl compounds.

Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Synthesis of Alcohols

One of the primary applications of 3-Methoxyphenethylmagnesium bromide is in the conversion of carbonyl compounds (aldehydes and ketones) into alcohols. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in carbonyl groups.

Case Study:

- A study demonstrated that this compound can effectively convert benzaldehyde into 3-methoxyphenylmethanol with high yields. The reaction proceeds smoothly under standard conditions, showcasing the efficiency of this Grignard reagent in alcohol synthesis .

Formation of Spirocyclic Compounds

The compound is also utilized in the formation of spirocyclic structures through conjugate addition reactions. This application is particularly relevant in medicinal chemistry for developing novel bioactive compounds.

Case Study:

- In research published in 2021, this compound was used to synthesize spiro[indole-3,5′-isoxazoles]. The reaction involved a one-pot procedure where the Grignard reagent reacted with (2-nitroalkenyl)indoles, resulting in spiranes with good yields. This highlights its versatility and effectiveness in creating complex molecular architectures .

Synthesis of Agrochemicals and Pharmaceuticals

The m-anisyl group (derived from this compound) is frequently incorporated into pharmaceutical and agrochemical agents. The introduction of this group can enhance biological activity and selectivity.

Data Table: Applications in Agrochemicals and Pharmaceuticals

| Compound Type | Example Uses | Reference |

|---|---|---|

| Pharmaceuticals | Antidepressants, anti-inflammatory agents | |

| Agrochemicals | Herbicides, fungicides | |

| Specialty Chemicals | Intermediates for various organic syntheses |

Electrochemical Applications

Recent studies have explored the electrochemical behavior of Grignard reagents like this compound in mixed solvent systems. These applications are important for developing new methods for magnesium deposition and battery technologies.

Case Study:

Mechanism of Action

The mechanism of action of 3-methoxyphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Molecular Targets and Pathways:

Carbonyl Compounds: The primary targets are aldehydes, ketones, and esters.

Reaction Pathways: The nucleophilic addition pathway is the most common, leading to the formation of alcohols.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of aryl magnesium bromides depend on the substituents’ electronic and steric effects. Below is a comparative analysis:

Thermal and Chemical Stability

- Thermal Stability : Brominated aryl Grignards (e.g., 3-Chloro-4-methylphenyl MgBr) decompose at lower temperatures (~110°C) compared to methoxy-substituted analogues, which remain stable up to 130°C .

- Solubility : All listed compounds are THF-soluble but react violently with protic solvents (e.g., water, alcohols) .

Biological Activity

3-Methoxyphenethylmagnesium bromide (C9H11BrMgO) is a Grignard reagent known for its utility in organic synthesis. However, its biological activity has garnered interest in recent years, particularly in the context of its pharmacological potential. This article explores the biological properties of this compound, supported by relevant research findings and data tables.

This compound is synthesized through the reaction of 3-methoxyphenyl bromide with magnesium in an anhydrous ether solvent. The resulting Grignard reagent is highly reactive, allowing it to participate in various nucleophilic addition reactions, particularly with carbonyl compounds to form alcohols .

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems through its phenethylamine structure. This section summarizes the key areas of biological activity observed in studies.

1. Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on similar phenethylamine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Compound Type | Activity | Target Organisms |

|---|---|---|

| 3-Methoxyphenethyl derivatives | Antibacterial | S. aureus, E. coli |

| Coumarin-benzimidazole hybrids | Antimicrobial | Various bacterial strains |

2. Neuroprotective Effects

The neuroprotective potential of 3-methoxyphenethyl derivatives has been explored in vitro. Studies suggest that these compounds may exert protective effects against oxidative stress-induced neuronal damage. Specifically, they appear to modulate pathways associated with apoptosis and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

3. Antidepressant and Anxiolytic Effects

Phenethylamines are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that 3-methoxyphenethyl derivatives may have antidepressant-like effects in animal models, likely through the modulation of monoaminergic systems .

Case Study 1: Neuroprotection

A study published in Nature demonstrated that a related compound exhibited significant neuroprotective effects against H2O2-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The compound reduced apoptosis markers and increased cell viability, suggesting that 3-methoxyphenethyl derivatives may have similar protective roles .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various phenethylamine derivatives revealed that certain modifications enhanced antibacterial activity significantly compared to their parent compounds. For example, the introduction of methoxy groups increased lipophilicity, improving membrane penetration and antibacterial efficacy against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may underlie the observed antidepressant effects.

- Antioxidant Properties : The ability to scavenge free radicals contributes to neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for preparing 3-Methoxyphenethylmagnesium bromide?

- Methodology : The synthesis typically involves reacting 3-methoxyphenethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Key steps include:

- Activation of Magnesium : Use freshly polished magnesium turnings to remove surface oxides.

- Controlled Addition : Slowly add 3-methoxyphenethyl bromide dissolved in THF to the magnesium suspension to prevent runaway exothermic reactions.

- Reaction Monitoring : Observe effervescence (H₂ gas release) and color change (gray to dark brown) as indicators of Grignard formation.

- Quenching : Use dry methanol or aqueous ammonium chloride to terminate the reaction.

- Safety : Avoid moisture and oxygen to prevent decomposition .

Q. How does this compound participate in nucleophilic addition reactions with carbonyl compounds?

- Mechanistic Insight : The Grignard reagent acts as a strong nucleophile, attacking electrophilic carbonyl carbons (e.g., ketones, aldehydes). For example:

- With Ketones : Forms tertiary alcohols after acidic workup.

- With Esters : Produces tertiary alcohols or cyclic ethers, depending on steric and electronic factors.

- With Nitriles : Generates imine intermediates, which hydrolyze to ketones.

- Experimental Design : Use low temperatures (0–5°C) to control reactivity and prevent side reactions like enolate formation .

Q. What purification techniques are effective for isolating this compound reaction products?

- Methods :

- Distillation : For volatile products (e.g., alcohols), fractional distillation under reduced pressure.

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) for non-volatile compounds.

- Crystallization : Use solvent pairs (e.g., ethanol/water) for solid products.

- Analytical Validation : Confirm purity via NMR (e.g., absence of residual THF peaks at δ 1.7–1.8 ppm) .

Q. What are the common applications of this compound in organic synthesis?

- Key Applications :

- C–C Bond Formation : Coupling with aryl halides (Kumada coupling) to synthesize biaryls.

- Heterocycle Synthesis : Building indoles or benzofurans via cyclization reactions.

- Asymmetric Catalysis : Use chiral ligands to generate enantiomerically enriched alcohols.

- Limitations : Avoid substrates with acidic protons (e.g., alcohols, amines) to prevent premature quenching .

Advanced Research Questions

Q. How can researchers mitigate the instability of this compound during long-term storage?

- Strategies :

- Solvent Choice : Store in anhydrous THF or diethyl ether at –20°C under argon.

- Stabilizers : Add molecular sieves (3Å) to scavenge trace moisture.

- Decomposition Analysis : Monitor via GC-MS for Mg(OH)Br or methoxyphenylethane byproducts.

- Contradictions : Higher THF concentrations reduce reactivity but improve stability, requiring titration (e.g., with diphenylacetic acid) before use .

Q. What side reactions occur when this compound reacts with α,β-unsaturated carbonyl compounds?

- Pathway Analysis :

- 1,2-Addition vs. 1,4-Addition : Electron-deficient enones favor 1,4-addition (Michael addition), while steric hindrance promotes 1,2-addition.

- Competing Mechanisms : Use additives (e.g., CeCl₃) to steer selectivity toward 1,2-addition.

- Troubleshooting : NMR (¹³C DEPT) identifies regioisomers; IR detects unconjugated carbonyl groups .

Q. How can researchers quantify trace impurities in this compound solutions?

- Analytical Workflow :

- GC-MS : Detect residual alkyl bromides (retention time ~8–10 min).

- ICP-OES : Measure Mg²⁺ concentration to assess reagent degradation.

- Karl Fischer Titration : Quantify water content (<50 ppm for optimal stability).

- Contradictions : NMR may overlook low-level impurities; cross-validate with multiple techniques .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Modeling Approaches :

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Kumada couplings.

- Solvent Effects : Use COSMO-RS to model THF’s role in stabilizing the Grignard intermediate.

- Validation : Compare computed activation energies with experimental yields (e.g., <5 kcal/mol differences correlate with >80% yields).

- Limitations : Neglects steric effects in bulky substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.